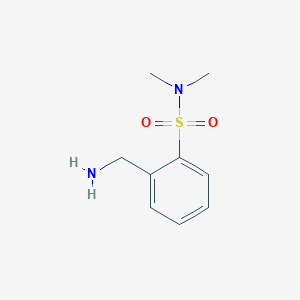
2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, as a sulfonamide derivative, is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in a one-pot synthesis method for creating N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. These compounds have potential applications in medicinal and pharmaceutical chemistry due to their structural uniqueness and biological relevance (Rozentsveig et al., 2013).
Understanding Molecular Conformation and Tautomeric Behavior
The compound is also crucial in understanding the molecular conformation or tautomeric forms of molecules, which are directly related to their pharmaceutical and biological activities. Studies involving sulfonamide derivatives like this compound contribute to identifying molecular forms and their behavior in different states, which is essential in drug design and bioorganic studies (Erturk et al., 2016).
Role in Pharmaceutical and Medicinal Chemistry
Sulfonamides, including this compound, play a significant role in medicinal chemistry. They are integral in the design and structure of various drugs, especially as the sulfonamide group appears in many marketed drugs in different forms. The structural significance and the biological activity associated with sulfonamides make them an essential functional group in drug design and medicinal chemistry (Kalgutkar et al., 2010; Smith & Jones, 2008).
Understanding Environmental Degradation of Sulfonamide Antibiotics
Studies on sulfonamide antibiotics, which include compounds like this compound, reveal the environmental degradation pathways these compounds undergo. Understanding these pathways is crucial in assessing the environmental impact and the propagation of antibiotic resistance due to the persistence of these compounds in the environment (Ricken et al., 2013).
Mecanismo De Acción
Target of Action
It is suggested that similar compounds may target bacterial membranes . The role of these targets is crucial in maintaining the structural integrity and function of bacterial cells.
Mode of Action
It is suggested that similar compounds can interact with their targets by promoting bacterial membrane permeability . This interaction allows other antibiotics to reach their intracellular targets more effectively.
Biochemical Pathways
It is known that similar compounds can affect various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
The movement from one compartment to the other follows first-order kinetics .
Result of Action
It is suggested that similar compounds exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
The action, efficacy, and stability of “2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide” can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton acceptance of the compound, leading to a stronger proton sponge effect . This effect promotes bacterial membrane permeability, allowing other antibiotics to reach their intracellular targets more effectively. The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
Propiedades
IUPAC Name |
2-(aminomethyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFADOHVUURRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2581176.png)
![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

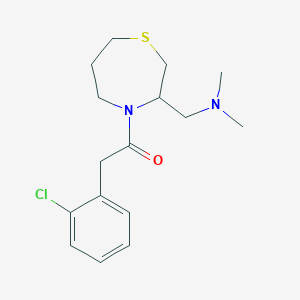
![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)
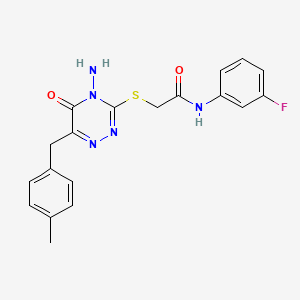

![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2581192.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)

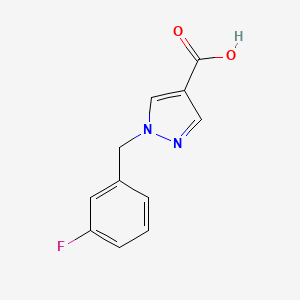
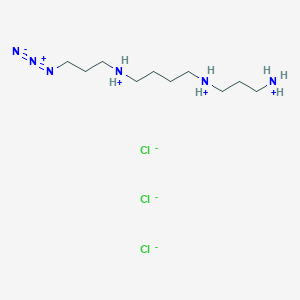
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2581198.png)
